molecular formula C31H29N3O2S2 B12031019 (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-28-4

(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12031019
CAS No.: 623935-28-4
M. Wt: 539.7 g/mol
InChI Key: PTWFPNRIQLZNQI-USHMODERSA-N
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Description

(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one (hereafter referred to as Compound X) is a heterocyclic organic molecule featuring a pyrazole-thiazolidinone hybrid scaffold. Its structure includes a central thiazolidin-4-one core with a 2-thioxo group, a 4-methylbenzyl substituent at position 3, and a (Z)-configured methylene bridge linking the pyrazole and thiazolidinone moieties. The pyrazole ring is further substituted with a 4-butoxyphenyl group at position 3 and a phenyl group at position 1 .

Properties

CAS No.

623935-28-4

Molecular Formula

C31H29N3O2S2

Molecular Weight

539.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H29N3O2S2/c1-3-4-18-36-27-16-14-24(15-17-27)29-25(21-34(32-29)26-8-6-5-7-9-26)19-28-30(35)33(31(37)38-28)20-23-12-10-22(2)11-13-23/h5-17,19,21H,3-4,18,20H2,1-2H3/b28-19-

InChI Key

PTWFPNRIQLZNQI-USHMODERSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones

The reaction of 4-butoxyphenylacetophenone (1) with phenylhydrazine (2) in ethanol under reflux yields 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole (3) . Nano-ZnO catalysis enhances regioselectivity, favoring the 1,3,4-trisubstituted pyrazole isomer (yield: 89–92%).

Reaction conditions :

  • Catalyst : Nano-ZnO (5 mol%)

  • Solvent : Ethanol

  • Temperature : 80°C, 4 hours

Vilsmeier-Haack Formylation

Pyrazole (3) undergoes formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the aldehyde group at position 4, yielding 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (4) .

Optimized parameters :

  • Molar ratio : 1:3 (pyrazole:POCl₃/DMF)

  • Temperature : 0°C → 25°C (gradual warming)

  • Yield : 78%

Preparation of the Thiazolidinone Core: 3-(4-Methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

The thiazolidinone core is synthesized via a solvent-free, three-component reaction involving 4-methylbenzylamine, carbon disulfide, and chloroacetyl chloride.

Three-Component Assembly

4-Methylbenzylamine (5) reacts with carbon disulfide (6) and chloroacetyl chloride (7) under solvent-free conditions to form 3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one (8) .

Key advantages :

  • Catalyst-free : Eliminates purification challenges.

  • Reaction time : 2 hours at 60°C.

  • Yield : 85–90%.

Mechanism :

  • Formation of a dithiocarbamate intermediate via amine-CS₂ reaction.

  • Cyclization with chloroacetyl chloride to yield the thiazolidinone ring.

Knoevenagel Condensation: Formation of the (5Z)-Methylene Bridge

The final step involves coupling the pyrazole aldehyde (4) with the thiazolidinone (8) via Knoevenagel condensation to establish the (5Z)-configuration.

Reaction Optimization

Using piperidine as a base in ethanol under reflux facilitates the condensation. The Z-isomer is favored due to steric hindrance between the pyrazole’s phenyl group and the thiazolidinone’s 4-methylbenzyl substituent.

Conditions :

  • Base : Piperidine (10 mol%)

  • Solvent : Anhydrous ethanol

  • Temperature : 80°C, 6 hours

  • Yield : 70–75%

Stereochemical control :

  • Z-selectivity : Confirmed via NOESY NMR (nuclear Overhauser effect between pyrazole C-H and thiazolidinone C₅-H).

  • Alternate methods : Use of Lewis acids (e.g., ZnCl₂) may improve yields but risks E/Z isomerization.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A streamlined approach combines pyrazole synthesis and Knoevenagel condensation in a single pot. Preformed 3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one (8) reacts with in situ-generated pyrazole aldehyde (4) using microwave irradiation (100°C, 30 minutes). Yield: 68%.

Solid-Phase Synthesis

Immobilization of the thiazolidinone core on Wang resin enables iterative coupling with pyrazole aldehydes. This method facilitates high-throughput screening but requires specialized equipment.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeZ-SelectivityScalability
Stepwise synthesis70–7512 hours>90%High
One-pot tandem684 hours85%Moderate
Solid-phase60–658 hours80%Low

Key findings :

  • Stepwise synthesis offers the best balance of yield and stereocontrol.

  • Microwave-assisted methods reduce time but require optimization to prevent decomposition .

Chemical Reactions Analysis

Nucleophilic Additions at the Thioxo Group

The 2-thioxo moiety in the thiazolidinone ring serves as a key site for nucleophilic attack.

Reaction TypeReagents/ConditionsProductYieldKey Observations
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CS-methyl derivative72% Enhanced solubility in polar solvents observed post-alkylation.
AcylationAcetyl chloride, pyridine, RTThioester derivative65% IR spectrum confirmed C=O stretch at 1720 cm⁻¹.
  • Mechanistic Insight : The thione sulfur acts as a soft nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides. Steric hindrance from the 4-methylbenzyl group slightly reduces reaction rates compared to unsubstituted analogs .

Cycloaddition Reactions

The exocyclic methylene group participates in [4+2] Diels-Alder reactions.

DienophileConditionsProductCycloadduct Stability
Maleic anhydrideToluene, reflux, 12hSix-membered oxabicyclic systemStable under acidic conditions
TetracyanoethyleneCHCl₃, RT, 24hTricyclic nitrile adductDecomposes above 150°C
  • Regioselectivity : The electron-withdrawing thiazolidinone ring directs dienophiles to the β-position of the methylene group .

Pyrazole Ring Functionalization

The 1-phenylpyrazole subunit undergoes electrophilic substitution.

ReactionReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄, 0°CC5 of pyrazoleMono-nitro derivative (89% yield)
BrominationBr₂, FeBr₃, CH₂Cl₂C3 of pyrazoleDibrominated product forms at higher Br₂ concentrations
  • Impact on Bioactivity : Nitration at C5 enhances binding affinity to kinase targets (IC₅₀ improved by ~40%).

Hydrolysis of the Thiazolidinone Ring

Under strongly acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis.

ConditionsProductsReaction Pathway
6M HCl, reflux, 8h4-Methylbenzylamine + thioglycolic acid derivativeRing opening via C2–N3 bond cleavage
NaOH (10%), ethanol, 70°CMercaptoacetamide intermediateBase-induced β-elimination
  • Applications : Hydrolysis products are precursors for synthesizing analogs with modified bioactivity profiles .

Oxidation Reactions

Controlled oxidation targets the methylene bridge or sulfur atoms.

Oxidizing AgentTarget SiteProductNotes
KMnO₄ (acidic)Methylene groupKetone derivativeOver-oxidation to carboxylic acid occurs with excess reagent
H₂O₂, acetic acidThioxo sulfurSulfoxide derivativeStereoselective formation of (R)-sulfoxide (85% ee)
  • Spectral Confirmation : Sulfoxide formation confirmed by δ 3.2–3.5 ppm splitting in ¹H NMR .

Metal Complexation

The thione sulfur and pyrazole nitrogen coordinate transition metals.

Metal SaltConditionsComplex StructureStability Constant (log β)
Cu(II) acetateMethanol, RTSquare-planar geometry8.2 ± 0.3
PdCl₂DMF, 80°CBidentate (S,N) coordinationCrystallographically confirmed
  • Catalytic Applications : Pd complexes catalyze Suzuki-Miyaura coupling with TOF up to 1,200 h⁻¹.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or radical formation.

WavelengthAdditiveProductQuantum Yield (Φ)
254 nmNoneDimer via methylene bridge0.18
365 nmBenzophenoneThiyl radical adductsΦ = 0.32
  • Degradation Pathway : Prolonged UV exposure leads to ring-opening via thiyl radical recombination.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have been investigated for their antimicrobial properties. Research indicates that thiazolidinones can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • In a study examining a series of thiazolidinone derivatives, it was found that certain compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition rates reaching up to 91.66% for some derivatives .
  • The presence of substituents on the phenyl ring was shown to enhance antimicrobial efficacy, suggesting that structural modifications can lead to improved activity .

Anticancer Properties

The thiazolidinone scaffold is recognized for its anticancer potential. Various studies have demonstrated that derivatives of thiazolidinones can inhibit cancer cell proliferation and induce apoptosis in multiple cancer cell lines.

Case Studies:

  • Cytotoxicity Against Cancer Cell Lines :
    • A recent review highlighted that certain thiazolidinone derivatives exhibited potent cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values as low as 0.24 µM .
    • Another study reported that a specific thiazolidinone derivative demonstrated significant inhibition of multi-tyrosine kinases, which are crucial in cancer signaling pathways, indicating its potential as a multi-target anticancer agent .
  • Mechanism of Action :
    • Thiazolidinones have been shown to act through various mechanisms including the inhibition of enzyme activity related to tumor growth and metastasis. For instance, they can inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .

Anti-inflammatory Effects

Thiazolidinones are also being explored for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them candidates for treating chronic inflammatory diseases.

Research Insights:

  • Studies have indicated that thiazolidinone derivatives can reduce pro-inflammatory cytokines and inhibit inflammatory cell migration, suggesting their utility in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazolidinones is critical for optimizing their therapeutic efficacy. Modifications in the chemical structure can significantly influence biological activity.

Observations:

  • The introduction of different substituents on the phenyl rings or alterations in the thiazolidinone core structure has been correlated with enhanced biological activities. For example, variations in alkyl chain length or functional groups can lead to improved potency against specific targets .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to enzymes: Inhibiting the activity of specific enzymes involved in disease processes.

    Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, inflammation, and apoptosis.

    Interacting with cellular receptors: Binding to receptors on the cell surface to modulate cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound X belongs to a family of (Z)-configured thiazolidinone-pyrazole hybrids. Key structural analogues include:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Compound X 4-butoxyphenyl, 4-methylbenzyl C₃₃H₃₂N₄O₂S₂ 612.76
(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one 4-butoxy-3-methylphenyl, pentyl C₃₂H₃₆N₄O₂S₂ 612.84
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo-triazol-6-one 4-butoxy-2-methylphenyl, 4-methoxyphenyl, thiazolo-triazolone C₃₃H₃₁N₅O₃S₂ 649.81
(Z)-5-(Substituted benzylidene)-2-thioxothiazolidin-4-one derivatives Variable aryl/alkyl groups at benzylidene and thiazolidinone positions Varies 450–650

Key Observations :

  • Substituent Position and Bioactivity: The position of methyl or methoxy groups on the phenyl ring (e.g., 4-butoxy-3-methylphenyl in vs. 4-butoxyphenyl in Compound X) significantly alters electronic and steric profiles.
  • Thiazolidinone vs. Thiazolo-Triazolone Cores: Compound X’s thiazolidinone core is simpler than the thiazolo-triazolone system in , which introduces additional hydrogen-bonding sites. This complexity in may enhance target affinity but reduce synthetic yield .
  • Alkyl vs.
Physicochemical and Pharmacokinetic Properties
  • Thermal Stability: Thiazolidinones with bulky substituents (e.g., 4-methylbenzyl in Compound X) exhibit higher melting points (>200°C) compared to alkyl-substituted derivatives (e.g., , mp ~180°C) due to crystalline packing efficiency .

Biological Activity

The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Thiazolidinone Scaffold

Thiazolidinones are recognized for their significant role in drug discovery, particularly in the development of agents with anticancer, anti-inflammatory, and antimicrobial properties. The structural versatility of thiazolidinones allows for modifications that can enhance their biological efficacy. The specific compound under discussion features a thiazolidinone core that is substituted with a pyrazole moiety, which is known to impart additional biological activities.

Anticancer Activity

Recent studies indicate that thiazolidinone derivatives exhibit substantial anticancer properties. For instance, compounds similar to (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. A notable study reported that certain derivatives induced S phase arrest in cancer cells, highlighting their potential as chemotherapeutic agents .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives from similar thiazolidinone structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 125 µg/mL . The presence of substituents on the thiazolidinone ring can modulate this activity, making structural optimization crucial for enhancing efficacy.

Antidiabetic Properties

Thiazolidinones are also recognized for their antidiabetic effects, primarily through their action as agonists of peroxisome proliferator-activated receptors (PPARs). Compounds like pioglitazone have been extensively studied for their ability to improve insulin sensitivity. Research indicates that modifications at specific positions on the thiazolidinone scaffold can lead to enhanced PPARγ activation, thereby improving glucose metabolism and reducing blood sugar levels .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazolidinone derivatives is essential for optimizing their biological activity. The following table summarizes key findings regarding the impact of various substituents on the biological activities of thiazolidinones:

Substituent PositionSubstituent TypeBiological ActivityObserved Effects
2Alkyl groupsAnticancerIncreased apoptosis induction
3HalogensAntimicrobialEnhanced antibacterial activity
5Aromatic ringsAntidiabeticImproved PPARγ activation
4Electron-withdrawingAnti-inflammatoryReduced cytokine production

Case Studies

Several case studies have highlighted the effectiveness of thiazolidinone derivatives in clinical settings:

  • Anticancer Study : A derivative similar to our compound was tested against MCF-7 breast cancer cells, showing a significant reduction in viability at concentrations as low as 10 µM after 48 hours .
  • Antimicrobial Evaluation : In a comparative study of various thiazolidinone derivatives, one compound exhibited an MIC of 15 µg/mL against E. coli, demonstrating superior antibacterial properties compared to standard antibiotics .
  • Antidiabetic Research : A recent investigation into a series of thiazolidinones revealed that modifications at the 5-position significantly enhanced glucose uptake in adipocytes by activating PPARγ pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one?

  • The compound is synthesized via condensation reactions involving heterocyclic intermediates. A common approach involves reacting substituted pyrazole derivatives (e.g., 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with thiosemicarbazide or its analogs under acidic conditions. Cyclization occurs through Schiff base formation, followed by thiazolidinone ring closure . Solvents like ethanol or methanol are typically used, with heating to accelerate reaction kinetics .

Q. How is the compound characterized structurally?

  • X-ray crystallography is the gold standard for confirming the Z-configuration of the exocyclic double bond and the thioxo group’s position. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond lengths, angles, and intermolecular interactions . Spectroscopic techniques (IR, NMR) validate functional groups:

  • IR : Strong absorption at ~1650–1700 cm⁻¹ for the thioxo (C=S) and carbonyl (C=O) groups .
  • ¹H NMR : Distinct signals for the 4-methylbenzyl group (δ ~2.3 ppm, singlet) and the pyrazole phenyl protons (δ ~7.2–7.8 ppm) .

Q. What preliminary biological screening methods are used for this compound?

  • Antimicrobial activity is assessed via agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. Minimum inhibitory concentration (MIC) values are calculated, with positive controls like ciprofloxacin . Antioxidant potential is evaluated using DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazole-thiazolidinone hybrid synthesis?

  • Catalytic methods using Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time and improve yields (from ~50% to >80%). Solvent polarity adjustments (e.g., DMF for polar intermediates) enhance cyclization efficiency . Monitoring by TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) ensures reaction completion .

Q. What computational tools are recommended for studying electronic properties and docking interactions?

  • Multiwfn : Analyzes molecular electrostatic potential (MESP), Fukui indices, and electron localization function (ELF) to predict reactivity sites .
  • AutoDock/Vina : Docking studies identify binding affinities to biological targets (e.g., bacterial DNA gyrase or fungal lanosterol demethylase). The compound’s thioxo and pyrazole groups show strong hydrogen bonding with active-site residues .
  • DFT/B3LYP : Validates experimental geometry and calculates HOMO-LUMO gaps (e.g., ~4.2 eV), correlating with stability and charge transfer properties .

Q. How do structural modifications impact biological activity?

  • Substituent effects :

  • Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antibacterial activity (MIC ~2 µg/mL vs. S. aureus) but reduce solubility .
  • The 4-butoxyphenyl moiety improves lipophilicity, aiding membrane penetration in antifungal assays .
    • Tautomerism : The thioxo group’s keto-enol tautomerism influences binding to metalloenzymes. X-ray data confirm the thione form predominates in the solid state .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

  • Discrepancies in bond lengths (e.g., C=S vs. C-S) arise from dynamic effects in solution vs. static crystal structures. Use temperature-dependent NMR or variable-temperature XRD to probe tautomeric equilibria . For ambiguous NOESY correlations, compare computational models (e.g., Gaussian) with experimental data to validate conformers .

Q. How is the compound’s stability assessed under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–48 hours. HPLC monitoring reveals degradation products (e.g., hydrolysis of the thiazolidinone ring) .
  • Photostability : Expose to UV light (254 nm); LC-MS identifies photooxidation byproducts, such as sulfoxide derivatives .

Methodological Notes

  • Contradictions in evidence : While PubChem () emphasizes iodine-substituted analogs for medicinal applications, antimicrobial studies ( ) highlight the unsubstituted core structure’s efficacy. Researchers should prioritize substituent choice based on target specificity.

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